N'-(2-nitrobenzylidene)heptanohydrazide
Description
N'-(2-Nitrobenzylidene)heptanohydrazide is a Schiff base compound synthesized via the condensation of 2-nitrobenzaldehyde with heptanohydrazide under reflux conditions. For example, N'-(2-nitrobenzylidene)-2-phenylacetohydrazide (C₁₅H₁₃N₃O₃) crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions a = 8.6321 Å, b = 12.120 Å, and c = 13.540 Å . The crystal packing of such compounds often involves intermolecular N–H···O hydrogen bonds, forming 1D chains along specific crystallographic axes . The nitro group at the ortho-position enhances electronic conjugation, influencing reactivity and applications in materials science and sensing .
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C14H19N3O3/c1-2-3-4-5-10-14(18)16-15-11-12-8-6-7-9-13(12)17(19)20/h6-9,11H,2-5,10H2,1H3,(H,16,18)/b15-11+ |
InChI Key |
UCTLCTOYUIFYLI-RVDMUPIBSA-N |
SMILES |
CCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Isomeric SMILES |
CCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aryl Chains: Heptanohydrazide's alkyl chain may increase hydrophobicity compared to phenyl or sulfonyl analogs, affecting solubility and biological activity .
- Electron-Withdrawing Groups : The nitro group in all analogs enhances electrophilicity, while hydroxy or methoxy substituents introduce hydrogen-bonding capabilities .
Physical and Chemical Properties
Table 2: Physicochemical Properties
Key Observations :
Table 3: Functional Activities
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